molecular formula C6H7N3O3S B3327441 4-(Nitrosoamino)benzenesulfonamide CAS No. 343853-74-7

4-(Nitrosoamino)benzenesulfonamide

Cat. No.: B3327441
CAS No.: 343853-74-7
M. Wt: 201.21 g/mol
InChI Key: BZCURHCKDOASHG-UHFFFAOYSA-N
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Description

4-(Nitrosoamino)benzenesulfonamide is an organic compound with the molecular formula C6H6N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitroso group (-NO) attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrosoamino)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the reduction of the nitro group to an amino group, and subsequent nitrosation. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Nitrosoamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Nitrosoamino)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Nitrosoamino)benzenesulfonamide involves its interaction with specific molecular targets:

    Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase enzymes, which play a crucial role in regulating pH in cells.

    Antimicrobial Activity: The compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA synthesis.

Comparison with Similar Compounds

4-(Nitrosoamino)benzenesulfonamide can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, with this compound being particularly notable for its potential in cancer therapy and antimicrobial research.

Properties

IUPAC Name

4-(2-oxohydrazinyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c7-13(11,12)6-3-1-5(2-4-6)8-9-10/h1-4H,(H,8,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCURHCKDOASHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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